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Cat. No.: B1682373 Get Quote

A Note on the Originally Requested Topic: Tilapertin

Initial searches for preclinical data on Tilapertin (also known as AMG-747), an investigational

glycine reuptake inhibitor, yielded limited publicly available information. Clinical development of

Tilapertin was halted due to safety concerns, specifically a case of Stevens-Johnson

syndrome. Consequently, a comprehensive preclinical data summary as requested is not

feasible for this compound at this time.

This technical guide will instead focus on BIIB080 (also known as IONIS-MAPTRx), an

investigational antisense oligonucleotide for which a more substantial body of preclinical data is

available. BIIB080 is being developed for the treatment of Alzheimer's disease and other

tauopathies.

Introduction to BIIB080
BIIB080 is an antisense oligonucleotide (ASO) designed to reduce the production of all forms

of the tau protein, which is encoded by the microtubule-associated protein tau (MAPT) gene. In

neurodegenerative diseases such as Alzheimer's, the tau protein can become

hyperphosphorylated and form aggregates known as neurofibrillary tangles (NFTs), which are a

pathological hallmark of the disease and are correlated with cognitive decline.[1] By targeting

the MAPT messenger RNA (mRNA), BIIB080 aims to inhibit the translation of this mRNA into

the tau protein, thereby reducing the overall levels of tau and potentially preventing or reversing

the pathological cascade.[2]
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Mechanism of Action
BIIB080 is a synthetic, single-stranded nucleic acid that is complementary to a specific

sequence within the pre-mRNA of the human MAPT gene. Upon administration into the central

nervous system, BIIB080 binds to its target MAPT pre-mRNA. This binding event recruits an

enzyme called RNase H1, which recognizes the DNA-RNA hybrid and cleaves the MAPT pre-

mRNA. This cleavage leads to the degradation of the MAPT pre-mRNA, thereby preventing it

from being translated into the tau protein by the ribosome.[2]
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Mechanism of action of BIIB080.

Preclinical Efficacy
Preclinical studies in rodent and non-human primate models have demonstrated the ability of

BIIB080 to effectively reduce MAPT mRNA and tau protein levels in the central nervous

system.

In Vivo Studies in Non-Human Primates
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Intrathecal administration of BIIB080 in non-human primates resulted in a significant and dose-

dependent reduction of MAPT mRNA in various brain regions.

Brain Region
Mean MAPT mRNA
Reduction (%)

[3][4]

Frontal Cortex 77 [3][4]

Hippocampus 74 [3][4]

In Vivo Studies in Mouse Models of Tauopathy
Studies in transgenic mouse models of tauopathy, such as the PS19 mouse model which

expresses the P301S mutation in human MAPT, have shown that antisense oligonucleotides

targeting MAPT can reduce tau pathology and improve disease-related phenotypes.
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Mouse Model
Treatment
Effect

Quantitative
Data (mRNA
Reduction)

Quantitative
Data (Protein
Reduction)

[3][4]

PS19 (hTau)

Reduced human

MAPT mRNA

and protein

levels,

attenuated

phosphorylated

tau deposition,

and gliosis.

31% 54% [3]

hTau

Significant

reduction in

human MAPT

mRNA and

protein

expression.

84% 62% [4]

C57BL/6

Significant

reduction in

endogenous

mouse Mapt

mRNA

expression.

68-73% - [3][4]

Experimental Protocols
Animal Models

Non-Human Primates: Studies were conducted in non-human primates to assess the

pharmacokinetics and pharmacodynamics of BIIB080 in a species with a more complex

central nervous system, closer to that of humans.

PS19 Transgenic Mice: These mice express the P301S mutation in the human MAPT gene,

leading to the development of age-dependent tau pathology, including neurofibrillary tangles

and neuronal loss, mimicking aspects of human tauopathies.[3]
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hTau Mice: These mice are transgenic for the human MAPT gene.[4]

C57BL/6 Mice: Wild-type mice used to assess the effect of antisense oligonucleotides on the

endogenous mouse Mapt gene.[3][4]

Drug Administration
In preclinical studies, BIIB080 was administered via intrathecal (IT) injection.[3] This method

involves injecting the therapeutic agent directly into the cerebrospinal fluid (CSF) in the

subarachnoid space, bypassing the blood-brain barrier and allowing for direct distribution to the

brain and spinal cord. For mouse studies, injections are typically performed between the L5

and L6 vertebrae.[2]
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General experimental workflow for preclinical ASO studies.

Analytical Methods
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MAPT mRNA Quantification: The levels of MAPT mRNA in CNS tissues were quantified

using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2][3] This

technique involves converting mRNA to complementary DNA (cDNA) and then amplifying the

cDNA with specific primers to determine the initial amount of mRNA.

Tau Protein Quantification: Tau protein levels in CNS tissues were measured using an

enzyme-linked immunosorbent assay (ELISA).[3] This immunoassay uses antibodies specific

to the tau protein to capture and detect the protein in a sample.

Preclinical Safety and Toxicology
Preclinical toxicology studies in rodents and non-human primates were conducted to establish

the safety profile of BIIB080. These studies are designed to identify potential target organs for

toxicity and to determine a safe starting dose for human clinical trials. While specific No

Observed Adverse Effect Levels (NOAELs) from the preclinical studies of BIIB080 are not

detailed in the provided search results, the successful progression to and through Phase 1b

clinical trials, where the drug was generally well-tolerated with most adverse events being mild

to moderate, suggests a favorable preclinical safety profile.[5][6]

Conclusion
The preclinical data for BIIB080 (IONIS-MAPTRx) demonstrate its potential as a therapeutic

agent for Alzheimer's disease and other tauopathies. The antisense oligonucleotide effectively

reduces MAPT mRNA and tau protein levels in the central nervous system of both rodent and

non-human primate models. These promising preclinical findings have supported the

advancement of BIIB080 into clinical trials to evaluate its safety and efficacy in humans. Further

research will be crucial to determine the long-term effects of tau reduction and the clinical

benefit of this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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